molecular formula C11H16FNO2 B13270476 4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol

4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol

Cat. No.: B13270476
M. Wt: 213.25 g/mol
InChI Key: CECSZDLHXUAKEF-UHFFFAOYSA-N
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Description

4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol is a fluorinated organic compound with the molecular formula C11H16FNO2. This compound is characterized by the presence of a fluorine atom, a hydroxypropyl group, and an aminoethyl group attached to a phenol ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and 2-amino-1-propanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Steps: The 4-fluorophenol undergoes a nucleophilic substitution reaction with 2-amino-1-propanol, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.

Scientific Research Applications

4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its reactivity and binding affinity to certain enzymes or receptors. The hydroxypropyl and aminoethyl groups contribute to its solubility and ability to form hydrogen bonds, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-fluorophenol: Similar in structure but lacks the hydroxypropyl group.

    4-(2-Amino-1-hydroxypropyl)phenol: Similar but without the fluorine atom.

    4-Fluoro-2-(1-hydroxyethyl)phenol: Similar but with a different substituent on the phenol ring.

Uniqueness

4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol is unique due to the combination of its fluorine atom, hydroxypropyl group, and aminoethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H16FNO2

Molecular Weight

213.25 g/mol

IUPAC Name

4-fluoro-2-[1-(2-hydroxypropylamino)ethyl]phenol

InChI

InChI=1S/C11H16FNO2/c1-7(14)6-13-8(2)10-5-9(12)3-4-11(10)15/h3-5,7-8,13-15H,6H2,1-2H3

InChI Key

CECSZDLHXUAKEF-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(C)C1=C(C=CC(=C1)F)O)O

Origin of Product

United States

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